

Spectroscopic Profile of Morpholinosulfur Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholinosulfur trifluoride*

Cat. No.: *B041453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride ($C_4H_8F_3NOS$), a valuable fluorinating agent in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic data for **Morpholinosulfur trifluoride**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for **Morpholinosulfur trifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For **Morpholinosulfur trifluoride**, 1H , ^{13}C , and ^{19}F NMR are the most relevant nuclei for characterization.

Table 1: 1H NMR Spectral Data for **Morpholinosulfur Trifluoride**

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.75 - 3.65	m	O-CH ₂
3.25 - 3.15	m	N-CH ₂

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectral Data for **Morpholinosulfur Trifluoride**

Chemical Shift (δ) ppm	Assignment
66.5	O-CH ₂
47.5	N-CH ₂

Solvent: CDCl₃

Table 3: ^{19}F NMR Spectral Data for **Morpholinosulfur Trifluoride**

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results	-	SF ₃

Reference: CFCI₃ (Trichlorofluoromethane) at 0.00 ppm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. The IR spectrum of **Morpholinosulfur trifluoride** is typically acquired neat (as a pure liquid).

Table 4: IR Absorption Peaks for **Morpholinosulfur Trifluoride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak list not available in search results	-	C-H stretching, C-O stretching, S-F stretching

Sample: Neat

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Morpholinosulfur trifluoride** are not explicitly available in the public domain. However, based on standard laboratory practices for similar compounds, the following general methodologies can be outlined.

NMR Spectroscopy

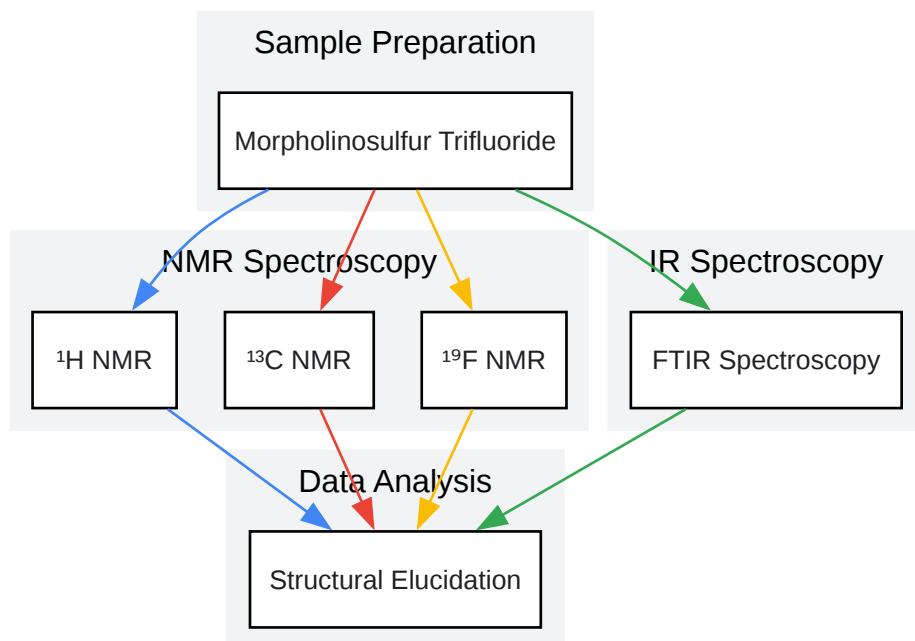
A sample of **Morpholinosulfur trifluoride** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) for ¹H and ¹³C NMR, to a concentration of approximately 5-25 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. For ¹⁹F NMR, a standard single-pulse experiment is performed, with the chemical shifts referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of **Morpholinosulfur trifluoride** is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR. For a liquid sample, the "neat" technique is commonly employed, where a thin film of the pure liquid is placed between two potassium bromide (KBr) plates or on an Attenuated Total Reflectance (ATR) crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

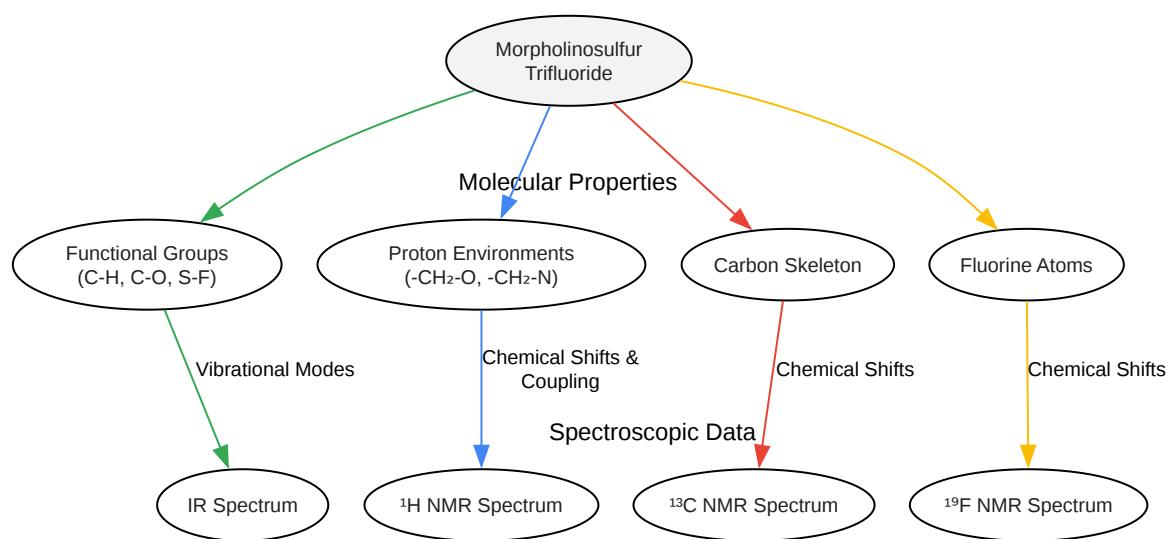
Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different types of data obtained.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Morpholinosulfur Trifluoride**.



[Click to download full resolution via product page](#)

Caption: Relationship between Molecular Properties and Spectroscopic Data.

- To cite this document: BenchChem. [Spectroscopic Profile of Morpholinosulfur Trifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041453#spectroscopic-data-of-morpholinosulfur-trifluoride-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com